![molecular formula C9H10 B11945174 Bicyclo[4.2.1]nona-2,4,7-triene CAS No. 5240-87-9](/img/structure/B11945174.png)
Bicyclo[4.2.1]nona-2,4,7-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[421]nona-2,4,7-triene is an organic compound with the molecular formula C₉H₁₀ It is a bicyclic hydrocarbon that features a unique structure with three double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.1]nona-2,4,7-triene can be synthesized through a [6π+2π] cycloaddition reaction. This involves the reaction of cyclohepta-1,3,5-triene with alkynes or 1,2-dienes in the presence of a catalytic system such as titanium(IV) chloride and diethylaluminum chloride . The reaction typically occurs under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route involving cycloaddition reactions can be scaled up for larger production. The use of efficient catalytic systems and optimized reaction conditions can facilitate the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.1]nona-2,4,7-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated bicyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Halogenation using halogens or halogenating agents, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
The major products formed from these reactions include epoxides, reduced bicyclic compounds, and substituted derivatives with various functional groups.
Scientific Research Applications
Bicyclo[4.2.1]nona-2,4,7-triene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of bicyclo[4.2.1]nona-2,4,7-triene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to its strained bicyclic structure and the presence of multiple double bonds. These features make it a versatile intermediate in chemical reactions, allowing it to participate in various pathways to form different products.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.1]nona-2,4-diene: Similar structure but with fewer double bonds.
9-Azabicyclo[4.2.1]nona-2,4,7-triene: Contains a nitrogen atom in the bicyclic structure.
Bicyclo[4.2.1]nona-2,4,7-trien-9-one: Contains a ketone group.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and the resulting chemical reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.
Properties
CAS No. |
5240-87-9 |
|---|---|
Molecular Formula |
C9H10 |
Molecular Weight |
118.18 g/mol |
IUPAC Name |
bicyclo[4.2.1]nona-2,4,7-triene |
InChI |
InChI=1S/C9H10/c1-2-4-9-6-5-8(3-1)7-9/h1-6,8-9H,7H2 |
InChI Key |
IHYGTTYKWKUIBR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC=CC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


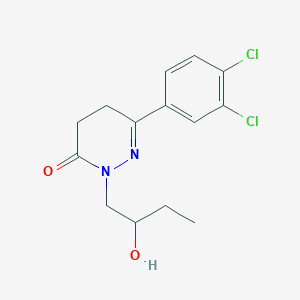
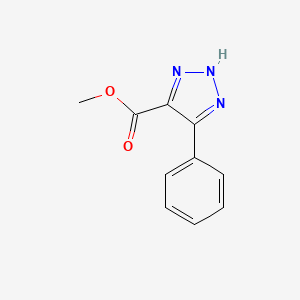
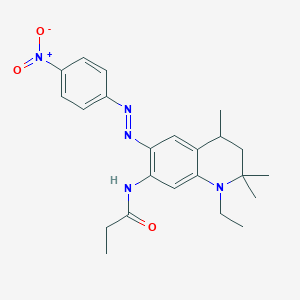
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11945097.png)


![(5-chloro-2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11945119.png)
![Ethyl 7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate](/img/structure/B11945127.png)
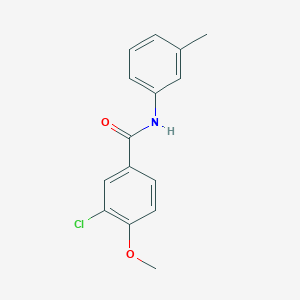

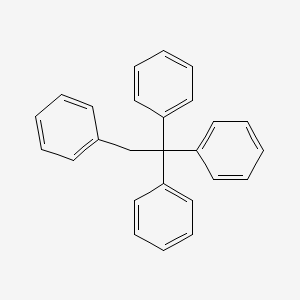
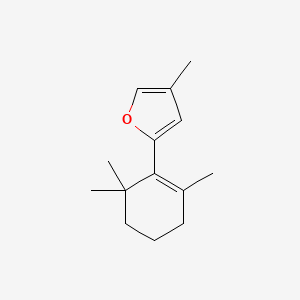
![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11945155.png)

